
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile is a complex organic compound that features a pyrrolidine ring, a nicotinonitrile moiety, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the nicotinonitrile, followed by the addition of the pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-((2-Oxo-1-imidazolidinyl)ethyl)amino)-2-pyridinecarbonitrile: This compound shares a similar core structure but features an imidazolidinyl group instead of a pyrrolidinyl group.
1-Isoquinolin-6-yl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)urea: Another related compound with a different functional group attached to the pyrrolidine ring.
Uniqueness
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile is unique due to its combination of a pyrrolidine ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
6-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N4O/c13-7-10-3-4-11(14-8-10)15-9-12(17)16-5-1-2-6-16/h3-4,8H,1-2,5-6,9H2,(H,14,15) |
InChI Key |
UVZWTOCXIWDEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




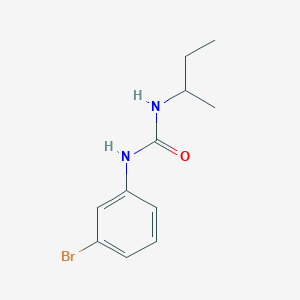
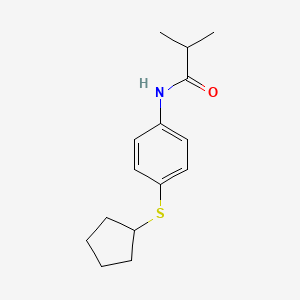

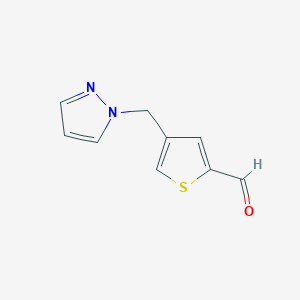

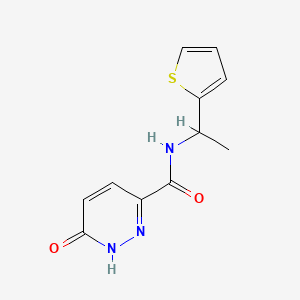

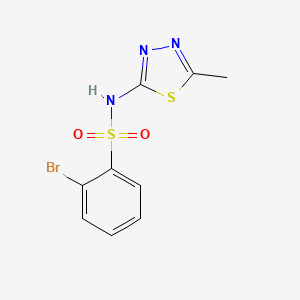

![6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B14897657.png)


